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molecular formula C12H11N3 B8625090 3-Pyrrolidinophthalonitrile CAS No. 918660-95-4

3-Pyrrolidinophthalonitrile

Cat. No. B8625090
M. Wt: 197.24 g/mol
InChI Key: XBQSWYKFXSKQDT-UHFFFAOYSA-N
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Patent
US07572327B2

Procedure details

A mixture of 3-nitrophthalonitrile (985 mg, 5.69 mmol), freshly dried potassium carbonate (3.0 g, 21 mmol) and pyrrolidine (15 mL) were heated at reflux for 4 h. The reaction mixture was poured into water (250 mL) to precipitate the product, and this was filtered off, washed with water, and dried to give 1 as an olive-brown powder (633 mg, 56%).
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([C:7]#[N:8])[C:5]=1[C:12]#[N:13])([O-])=O.C(=O)([O-])[O-].[K+].[K+].N1[CH2:24][CH2:23][CH2:22][CH2:21]1>O>[N:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:6]([C:7]#[N:8])[C:5]=2[C:12]#[N:13])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
985 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C#N)=CC=C1)C#N
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
this was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=C(C(C#N)=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 633 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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